molecular formula C8H14N2O2 B3050515 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL CAS No. 265643-77-4

4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL

Cat. No. B3050515
CAS RN: 265643-77-4
M. Wt: 170.21 g/mol
InChI Key: UJRKYOQHTFEVTF-UHFFFAOYSA-N
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Description

“4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “4-Tert-butyl” indicates a tert-butyl group (a carbon atom bonded to three methyl groups) attached to the fourth position of the pyrazole ring. The “3-(hydroxymethyl)” indicates a hydroxymethyl group (-CH2OH) attached to the third position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butyl group, and the hydroxymethyl group. The exact structure would need to be determined using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazole ring, which can act as a weak base, and the hydroxymethyl group, which contains a reactive hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups it contains. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a pharmaceutical, the mechanism could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve studying the compound’s potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

4-tert-butyl-5-(hydroxymethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-5(4-11)9-10-7(6)12/h11H,4H2,1-3H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRKYOQHTFEVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(NNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466077
Record name 4-tert-Butyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

265643-77-4
Record name 4-tert-Butyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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